

Spectroscopic Profile of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral molecule **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**. Due to the limited availability of a complete public spectral dataset for the (R)-enantiomer, this guide utilizes data from its enantiomer, (S)-(+)-2,2-Dimethylcyclopropane-1-carboxamide, and the corresponding racemate. In achiral spectroscopic analyses such as standard NMR, IR, and MS, enantiomers exhibit identical spectral properties. The data herein is presented to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2,2-Dimethylcyclopropane-1-carboxamide.

Table 1: ¹H NMR Spectral Data

Data obtained from the (S)-enantiomer.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
[Data not publicly available]	-	-	-
[Data not publicly available]	-	-	-
[Data not publicly available]	-	-	-
[Data not publicly available]	-	-	-

Table 2: ^{13}C NMR Spectral Data

Data corresponds to the racemic mixture, 2,2-Dimethylcyclopropanecarboxamide.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
[Data not publicly available]	C=O (Amide)
[Data not publicly available]	$\text{C}(\text{CH}_3)_2$
[Data not publicly available]	CH
[Data not publicly available]	CH_2
[Data not publicly available]	$\text{C}(\text{CH}_3)_2$

Table 3: IR Spectral Data

Data corresponds to the (S)-enantiomer, obtained via Attenuated Total Reflectance (ATR).

Wavenumber (cm ⁻¹)	Intensity	Assignment
[Data not publicly available]	Strong	N-H Stretch
[Data not publicly available]	Strong	C-H Stretch
[Data not publicly available]	Strong	C=O Stretch (Amide I)
[Data not publicly available]	Medium	N-H Bend (Amide II)

Table 4: Mass Spectrometry Data

Data corresponds to the racemic mixture, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity (%)	Assignment
113	[Data not publicly available]	[M] ⁺ (Molecular Ion)
98	[Data not publicly available]	[M - NH ₃] ⁺
70	[Data not publicly available]	[Further fragmentation]
55	[Data not publicly available]	[Further fragmentation]

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve a good

signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.

- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

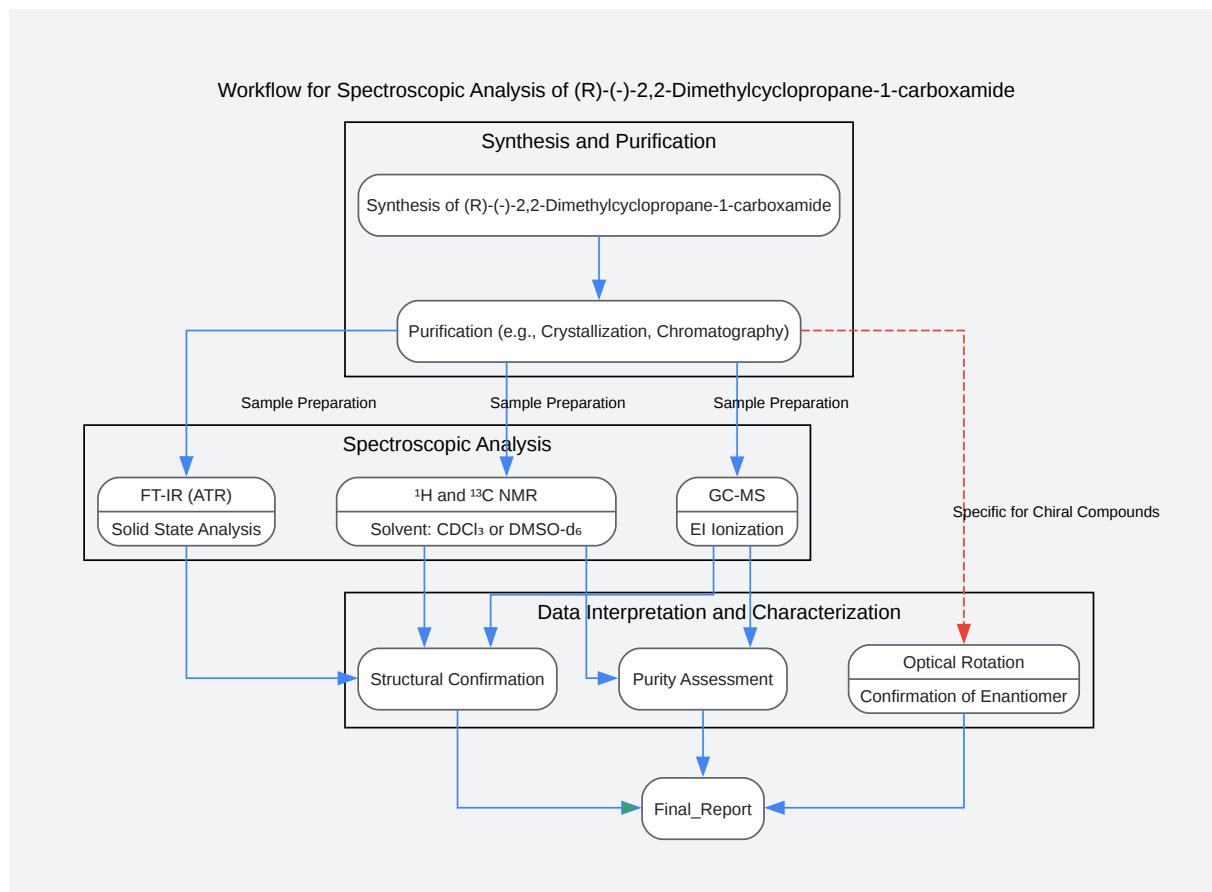
- Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean ATR crystal is first collected and subtracted from the sample spectrum. Multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC inlet. The GC column separates the components of the sample before they enter the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral molecule like **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**.



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Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of **(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide**.

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References

- 1. researchgate.net [researchgate.net]
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